7-Methylbenz(a)anthracene-10-carbonitrile
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Overview
Description
7-Methylbenz(a)anthracene-10-carbonitrile is an organic compound with the molecular formula C20H13N. It is a derivative of benz[a]anthracene, a polycyclic aromatic hydrocarbon (PAH). This compound is known for its complex structure, which includes a nitrile group (-CN) attached to the 10th carbon of the benz[a]anthracene ring system, and a methyl group (-CH3) attached to the 7th carbon .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylbenz(a)anthracene-10-carbonitrile typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of benz[a]anthracene with methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). This step introduces the methyl group at the 7th position. The nitrile group can then be introduced through a nucleophilic substitution reaction using a suitable nitrile source such as cyanogen bromide (BrCN) under basic conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
7-Methylbenz(a)anthracene-10-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., NaOH) are commonly employed.
Major Products Formed
Oxidation: Formation of quinones and other oxygenated PAHs.
Reduction: Conversion to amines and other reduced derivatives.
Substitution: Formation of halogenated or other substituted PAHs.
Scientific Research Applications
7-Methylbenz(a)anthracene-10-carbonitrile has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives in various chemical reactions.
Biology: Investigated for its interactions with biological macromolecules like DNA and proteins.
Medicine: Studied for its potential carcinogenic properties and its role in cancer research.
Industry: Utilized in the development of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 7-Methylbenz(a)anthracene-10-carbonitrile involves its metabolic activation by microsomal enzymes, leading to the formation of reactive intermediates. These intermediates can covalently bind to DNA, causing mutations and potentially leading to carcinogenesis. The compound’s effects are mediated through its interaction with molecular targets such as DNA and various enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Benz[a]anthracene: The parent compound without the methyl and nitrile groups.
7,12-Dimethylbenz[a]anthracene: Another derivative with two methyl groups.
7-Bromomethylbenz[a]anthracene: A derivative with a bromomethyl group instead of a nitrile group
Uniqueness
7-Methylbenz(a)anthracene-10-carbonitrile is unique due to the presence of both a methyl group and a nitrile group, which influence its chemical reactivity and biological interactions. These functional groups make it a valuable compound for studying the effects of structural modifications on the properties of PAHs .
Properties
CAS No. |
6366-23-0 |
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Molecular Formula |
C20H13N |
Molecular Weight |
267.3 g/mol |
IUPAC Name |
7-methylbenzo[a]anthracene-10-carbonitrile |
InChI |
InChI=1S/C20H13N/c1-13-17-8-6-14(12-21)10-16(17)11-20-18(13)9-7-15-4-2-3-5-19(15)20/h2-11H,1H3 |
InChI Key |
BYWGQAGELPWCLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=CC2=CC3=C1C=CC4=CC=CC=C43)C#N |
Origin of Product |
United States |
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